molecular formula C20H28N4O3 B2971552 4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1428352-91-3

4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No. B2971552
CAS RN: 1428352-91-3
M. Wt: 372.469
InChI Key: UTONBMNSJOGRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Applications

  • A study by Krasavin et al. (2014) identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents. These compounds act as tubulin inhibitors, confirmed through biological activity profile studies and biochemical assays. The compounds demonstrated significant potency in antiproliferative assays and showed increased numbers of mitotic cells in leukemia cell lines, indicating their potential as anticancer agents Krasavin et al..

Antimicrobial and Antifungal Applications

  • Research by Khalid et al. (2016) on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed that these compounds exhibited moderate to high antimicrobial activity. The study highlighted their potential as antibacterial agents Khalid et al..

Antidiabetic Screening

  • Lalpara et al. (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated their antidiabetic activity. These compounds showed promising results in the α-amylase inhibition assay, suggesting their potential in antidiabetic therapy Lalpara et al..

Antioxidant Activity

  • A study by Mallesha et al. (2014) on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives demonstrated significant antioxidant activity. These compounds were effective radical scavengers, indicating their potential use in combating oxidative stress-related diseases Mallesha et al..

Tuberculostatic Activity

  • Foks et al. (2004) researched (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, finding them to have tuberculostatic activity. The minimum inhibiting concentrations (MIC) of these compounds were within the range of 25 - 100 mg/ml, suggesting their potential in tuberculosis treatment Foks et al..

properties

IUPAC Name

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-26-15-11-18-22-19(27-23-18)17-9-13-24(14-10-17)20(25)21-12-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTONBMNSJOGRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.